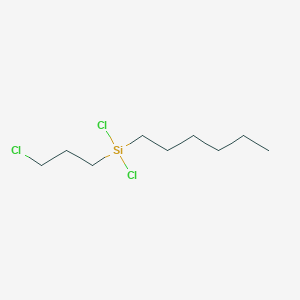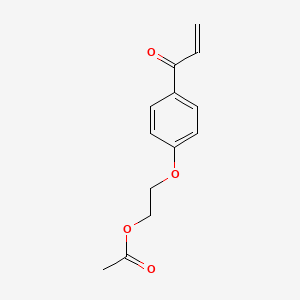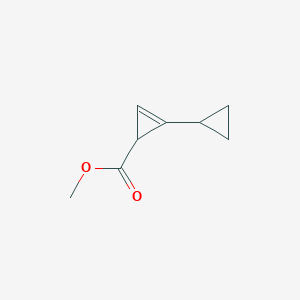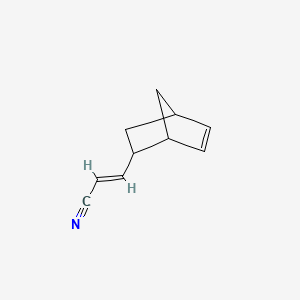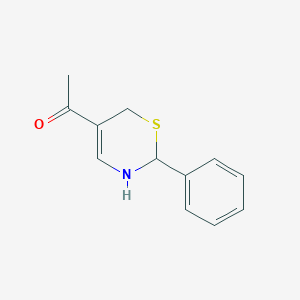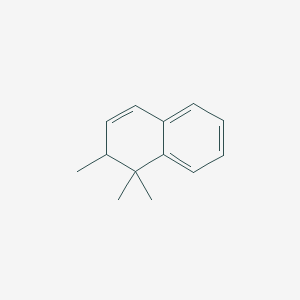![molecular formula C12H16OSi B14425676 2-Propyn-1-ol, 3-[dimethyl(phenylmethyl)silyl]- CAS No. 82753-05-7](/img/structure/B14425676.png)
2-Propyn-1-ol, 3-[dimethyl(phenylmethyl)silyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Propyn-1-ol, 3-[dimethyl(phenylmethyl)silyl]- is an organic compound that features a propargyl alcohol functional group. This compound is characterized by the presence of a silyl group attached to the propargyl alcohol, which imparts unique chemical properties and reactivity. It is used in various chemical synthesis processes and has applications in different scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propyn-1-ol, 3-[dimethyl(phenylmethyl)silyl]- typically involves the reaction of propargyl alcohol with a silylating agent. One common method is the reaction of propargyl alcohol with dimethyl(phenylmethyl)silyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and efficiency.
化学反应分析
Types of Reactions
2-Propyn-1-ol, 3-[dimethyl(phenylmethyl)silyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as halides or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Produces alkenes or alkanes.
Substitution: Produces various silyl-substituted derivatives.
科学研究应用
2-Propyn-1-ol, 3-[dimethyl(phenylmethyl)silyl]- has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential use in biochemical assays and as a building block for biologically active compounds.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Propyn-1-ol, 3-[dimethyl(phenylmethyl)silyl]- involves its reactivity with various chemical reagents. The silyl group enhances the stability of the propargyl alcohol and facilitates its participation in chemical reactions. The molecular targets and pathways depend on the specific application and the nature of the chemical reaction.
相似化合物的比较
Similar Compounds
Propargyl Alcohol: The simplest form of propargyl alcohol without the silyl group.
3-Phenyl-2-propyn-1-ol: A similar compound with a phenyl group attached to the propargyl alcohol.
1,1-Diphenyl-2-propyn-1-ol: Contains two phenyl groups attached to the propargyl alcohol.
Uniqueness
2-Propyn-1-ol, 3-[dimethyl(phenylmethyl)silyl]- is unique due to the presence of the dimethyl(phenylmethyl)silyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various chemical synthesis processes and applications.
属性
CAS 编号 |
82753-05-7 |
|---|---|
分子式 |
C12H16OSi |
分子量 |
204.34 g/mol |
IUPAC 名称 |
3-[benzyl(dimethyl)silyl]prop-2-yn-1-ol |
InChI |
InChI=1S/C12H16OSi/c1-14(2,10-6-9-13)11-12-7-4-3-5-8-12/h3-5,7-8,13H,9,11H2,1-2H3 |
InChI 键 |
AKTTUIOZUOOZEB-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(CC1=CC=CC=C1)C#CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



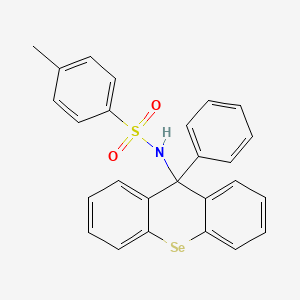


![N-Benzyl-N-[2-(2-cyanoethyl)cyclohex-1-en-1-yl]propanamide](/img/structure/B14425614.png)
![1-[(3,4-Dichlorophenyl)methyl]-7-fluoro-1H-indole-2,3-dione](/img/structure/B14425620.png)
![Prop-2-en-1-yl 2-hydroxy-5-[(prop-2-en-1-yl)oxy]benzoate](/img/structure/B14425628.png)
